2-(1H-Indol-5-yl)ethanamine

Description

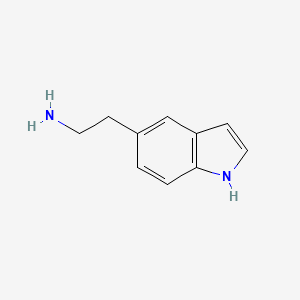

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEWOQWOFUSKHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589401 |

Source

|

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-60-7 |

Source

|

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-Indol-5-yl)ethanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(1H-Indol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a constitutional isomer of the well-known neuromodulator tryptamine and serves as a valuable molecular scaffold in medicinal chemistry. Unlike the more common 3-substituted indoles, the synthesis of 5-substituted tryptamine analogues presents unique challenges and requires specific strategic considerations. This technical guide provides a comprehensive overview of robust and field-proven synthetic pathways to this compound. We will primarily focus on a highly efficient route commencing from indole-5-carboxaldehyde via a Henry nitroaldol reaction, followed by reduction. Additionally, we will explore the application of the classical Fischer indole synthesis as a viable, albeit more complex, alternative. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, comparative analysis of the routes, and visualizations to support researchers in the design and execution of these synthetic strategies.

Introduction

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents. While tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives have been extensively studied, its constitutional isomers are of growing interest for developing novel therapeutic agents with unique pharmacological profiles. This compound, which features the ethylamine side chain at the C5 position of the indole ring, represents a key building block for exploring structure-activity relationships in various target classes, from receptor agonists and antagonists to enzyme inhibitors.

The synthesis of this specific isomer requires methods that can selectively functionalize the C5 position of the indole or construct the indole ring with the desired substitution pattern already in place. This guide is designed to serve as a senior-level resource, explaining not just the "how" but the "why" behind the most effective synthetic approaches, ensuring both scientific rigor and practical applicability.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the ethylamine side chain. The most strategically sound disconnection is at the C-C bond between the indole ring and the side chain. This leads back to a C1 electrophile at the indole-5-position (an aldehyde) and a C1 nucleophile with a masked amino group (a nitromethane anion). This strategy leverages the reliability of the Henry (nitroaldol) reaction.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: The Henry Reaction Route

This pathway is arguably the most direct and efficient method, building the required side chain onto a commercially available, pre-formed indole core. The strategy involves two key transformations: a C-C bond-forming Henry reaction followed by a complete reduction of the resulting nitrovinyl intermediate.

Step 1: Henry Reaction of Indole-5-carboxaldehyde

The first step is a base-catalyzed condensation between indole-5-carboxaldehyde and nitromethane.[1] The initial β-hydroxy nitroalkane adduct readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, 5-(2-nitrovinyl)-1H-indole. This intermediate is a versatile precursor for various tryptamine analogues.[2][3]

Causality Behind Experimental Choices:

-

Catalyst: Ammonium acetate is a commonly used weak base catalyst. It is effective at deprotonating nitromethane to form the nucleophilic nitronate anion without causing significant side reactions with the aldehyde or indole ring.

-

Solvent & Conditions: Acetic acid is often used as the solvent, providing a slightly acidic medium that facilitates the dehydration of the intermediate nitroalkohol to the more stable nitroalkene product. Refluxing ensures the reaction goes to completion.

Experimental Protocol: Synthesis of 5-(2-Nitrovinyl)-1H-indole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxaldehyde (1.0 eq), nitromethane (10.0 eq), and ammonium acetate (1.5 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water with stirring. A yellow-orange precipitate of 5-(2-nitrovinyl)-1H-indole will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.

-

Purification: The crude product can be dried under vacuum. If necessary, it can be further purified by recrystallization from ethanol or isopropanol to yield a bright yellow crystalline solid.

Step 2: Reduction of 5-(2-Nitrovinyl)-1H-indole

The final step involves the complete reduction of the nitrovinyl group. This requires a powerful reducing agent capable of reducing both the carbon-carbon double bond and the nitro group to an amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent necessary for this transformation. Weaker reagents like sodium borohydride (NaBH₄) are generally insufficient to reduce a nitro group.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for LiAlH₄ reductions. It is inert to the reagent and effectively solubilizes the starting material. The use of an anhydrous solvent is critical, as LiAlH₄ reacts violently with water.

-

Safety: LiAlH₄ reactions are highly exothermic and produce flammable hydrogen gas upon quenching. All operations must be conducted in an inert atmosphere (e.g., nitrogen or argon) and with extreme caution, especially during the work-up phase.

Experimental Protocol: Synthesis of this compound

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (4.0 - 5.0 eq) in anhydrous THF.

-

Addition of Reactant: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the 5-(2-nitrovinyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching (Caution!): Cool the reaction flask back down to 0 °C. Quench the reaction by the sequential, slow, and dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol containing a small amount of triethylamine, e.g., 1%) to yield this compound as a solid or oil.

Caption: Workflow for the Henry reaction synthesis pathway.

Alternative Pathway: The Fischer Indole Synthesis

A classical and powerful alternative for constructing the indole nucleus is the Fischer indole synthesis.[4] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[5][6]

Principle and Application

To synthesize this compound via this route, one would start with a phenylhydrazine substituted at the para-position with a group that can be converted into the ethylamine side chain. A suitable starting material would be 4-hydrazinobenzonitrile.[7][8][9]

The general process would be:

-

Hydrazone Formation: Condensation of 4-hydrazinobenzonitrile with an aldehyde containing a masked C2 unit, such as acetaldehyde or a protected equivalent.

-

Cyclization: Acid-catalyzed Fischer cyclization to form 5-cyanoindole.

-

Side Chain Elaboration: Conversion of the C3 position (if necessary) and reduction of the C5 nitrile group. This route is indirect for the target molecule as it places a cyano group at C5, which would need to be reduced to an aminomethyl group, not the required aminoethyl group.

A more direct, though synthetically challenging, Fischer approach would require reacting 4-(2-aminoethyl)phenylhydrazine with an acetaldehyde equivalent. The synthesis and stability of this specific hydrazine can be problematic.

Caption: General schematic of the Fischer indole synthesis.

Comparative Analysis of Synthetic Pathways

| Parameter | Henry Reaction Pathway | Fischer Indole Pathway |

| Starting Materials | Indole-5-carboxaldehyde, nitromethane. Generally accessible.[10] | Requires specifically substituted phenylhydrazines which often need to be synthesized.[7][11] |

| Number of Steps | Typically 2 steps from the aldehyde. | Can be 1-2 steps for the cyclization, but requires prior synthesis of the hydrazine. |

| Regioselectivity | Excellent. Functionalization occurs exclusively at the C5 position. | Excellent. The substitution pattern is determined by the starting hydrazine. |

| Key Challenges | Handling of nitromethane and the highly reactive, water-sensitive LiAlH₄. | Synthesis, purification, and stability of the substituted hydrazine precursor. Potential for side reactions during cyclization.[5] |

| Scalability | Readily scalable, though LiAlH₄ reduction requires careful engineering controls on a large scale. | Can be scalable, often used in industrial synthesis of triptan drugs.[4] |

| Overall Efficiency | Generally considered more direct and efficient for this specific target. | More convergent, but often more complex overall due to precursor synthesis. |

Purification and Characterization

The final product, this compound, is a primary amine and can be purified using standard techniques.

-

Purification: Silica gel chromatography is effective, but the basicity of the amine can cause streaking on the column. This is typically mitigated by adding a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol, to the eluent system (e.g., Dichloromethane/Methanol). Alternatively, the compound can be converted to its hydrochloride salt, purified by recrystallization, and then liberated back to the free base if required.

-

Characterization:

-

¹H NMR: Expect characteristic signals for the indole ring protons, including a singlet for the NH proton, and two triplets for the -CH₂-CH₂- ethyl chain.

-

¹³C NMR: Will show the expected number of aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₁₀H₁₂N₂) should be clearly visible.

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for both the indole and primary amine groups will be present.

-

Conclusion

The synthesis of this compound is most reliably and directly achieved through a two-step sequence starting from indole-5-carboxaldehyde. The Henry reaction provides a robust method for installing the C2 nitrovinyl precursor at the C5 position, which is subsequently reduced to the target ethylamine using a potent hydride reagent like LiAlH₄. While the venerable Fischer indole synthesis remains a cornerstone of indole chemistry, its application to this specific target is often more complex due to the challenges associated with the synthesis of the required para-substituted phenylhydrazine. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.

References

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Tang, W. et al. Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available from: [Link]

- Google Patents. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Available from: [Link]

-

PrepChem.com. Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. Available from: [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Henry Reaction. Available from: [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

SynArchive. Fischer Indole Synthesis. Available from: [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. Available from: [Link]

-

PubChem. 4-Hydrazinobenzonitrile. Available from: [Link]

-

ResearchGate. The Henry Reaction: Recent Examples. Available from: [Link]

-

MDPI. Selectivity Control in Nitroaldol (Henry) Reaction.... Available from: [Link]

-

ResearchGate. A plausible mechanism for the reduction of indole. Available from: [Link]

-

RSC Publishing. Green Chemistry. Available from: [Link]

-

OSTI.GOV. Henry reaction resubmission. Available from: [Link]

-

PMC - NIH. Syntheses of 3-(2-Nitrovinyl)-indoles.... Available from: [Link]

-

Organic Syntheses. 4-nitroindole. Available from: [Link]

Sources

- 1. Henry Reaction [organic-chemistry.org]

- 2. 5-Methoxy-3-(2-nitrovinyl)indole 61675-19-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(1H-Indol-5-yl)ethanamine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(1H-indol-5-yl)ethanamine, a core tryptamine scaffold, and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system. This document delves into the synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications of this important class of compounds, with a focus on their interactions with serotonin receptors.

Introduction: The Significance of the Tryptamine Scaffold

The this compound core structure is a member of the tryptamine family of monoamine alkaloids. Tryptamines are structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), which plays a crucial role in regulating a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite. This structural similarity allows tryptamine derivatives to interact with various serotonin receptors, making them a rich source of lead compounds for the development of novel therapeutics for psychiatric and neurological disorders.[1][2]

The indole nucleus and the ethylamine side chain of the tryptamine scaffold provide a versatile platform for chemical modification. Substitutions on the indole ring, particularly at the 5-position, and alterations to the terminal amine of the ethylamine side chain can profoundly influence the pharmacological profile of these compounds, leading to derivatives with varying affinities and efficacies at different serotonin receptor subtypes.[3] This guide will explore these modifications in detail, providing insights into the rational design of novel this compound derivatives with desired pharmacological properties.

Synthesis of the this compound Scaffold and its Derivatives

The construction of the this compound core and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the indole ring and the ethylamine side chain.

Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and widely used method for the preparation of substituted indoles, including tryptamines.[4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.

A general workflow for the Fischer indole synthesis of a 5-substituted tryptamine is depicted below:

Sources

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 6. Cyclopropyl-tryptamine analogues: synthesis and biological evaluation as 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Crystal Structure of 5-Tryptamine: A Technical Guide and Research Roadmap

Abstract

This technical guide addresses the crystal structure of 2-(1H-Indol-5-yl)ethanamine, a positional isomer of the critical neurotransmitter serotonin, often referred to as 5-tryptamine. A comprehensive search of current crystallographic databases and scientific literature reveals that the specific crystal structure of freebase this compound has not yet been reported. This guide, therefore, serves a dual purpose: first, to provide a detailed analysis of the crystal structure of its well-characterized and biologically vital isomer, serotonin (3-(2-aminoethyl)-1H-indol-5-ol), as a foundational reference. Second, to present a robust, field-proven experimental workflow for the successful crystallization and structural determination of this compound, thereby offering a roadmap for researchers to fill this gap in crystallographic knowledge. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of tryptamine structures for molecular modeling, drug design, and material science.

Introduction: The Significance of Tryptamine Isomers

The indolethylamine scaffold is a cornerstone of neuropharmacology. While serotonin (5-hydroxytryptamine) is renowned for its extensive roles in regulating mood, appetite, and sleep, its positional isomers are of significant interest in medicinal chemistry for their potential to exhibit novel receptor interaction profiles and therapeutic effects.[1] this compound, where the ethylamine side chain is attached to the 5-position of the indole ring, represents a fundamental structural variation from serotonin, where the same chain is at the 3-position.

The precise three-dimensional arrangement of molecules in a crystal lattice is paramount. It dictates key physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a compound's viability as a therapeutic agent. Understanding the crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and potential polymorphic forms.

A Proxy Analysis: The Crystal Structure of Serotonin Freebase

In the absence of data for this compound, we turn to the most pertinent available structure: that of serotonin freebase. The single-crystal structure of pure serotonin was surprisingly not reported until recently, highlighting that even for ubiquitous molecules, obtaining high-quality crystals of the freebase form can be a significant challenge.[2][3]

The crystal structure of serotonin reveals a molecule that crystallizes in the chiral space group P2₁2₁2₁ with one molecule in the asymmetric unit.[2][4][5] The ethylamino side chain adopts a gauche-gauche conformation, turned away from the indole ring.[2][4][5] This conformation is a key structural feature influencing its interaction with receptors.

The crystal packing is dominated by a robust three-dimensional network of hydrogen bonds. The hydroxyl group, the amine group, and the indole nitrogen all participate in these interactions, creating a highly stable lattice.[4][5] Specifically, O—H···N and N—H···O bonds link adjacent molecules, forming a cohesive solid-state architecture.[2][4][5] Notably, no significant π–π stacking interactions are observed in the serotonin freebase structure.[4]

| Crystallographic Data for Serotonin Freebase | |

| Chemical Formula | C₁₀H₁₂N₂O |

| Systematic Name | 3-(2-aminoethyl)-1H-indol-5-ol |

| Space Group | P2₁2₁2₁ (chiral)[2][4] |

| Molecules per Asymmetric Unit (Z') | 1 |

| Key Torsion Angles | Cₐ—Cₐ—Cₘ—Cₘ: -64.2(3)° |

| Cₐ—Cₘ—Cₘ—N: -61.9(2)°[4][5] | |

| Dominant Intermolecular Forces | N—H···O and O—H···N Hydrogen Bonds[2][4][5] |

Predictive Insights for this compound Crystallography

While direct data is unavailable, we can hypothesize key features of the this compound crystal structure based on established principles of molecular packing and comparison with related indole structures.[6][7][8]

-

Hydrogen Bonding: The primary amine and the indole N-H group are strong hydrogen bond donors. It is highly probable that the crystal structure of this compound will be dominated by a network of N—H···N hydrogen bonds, linking the amine of one molecule to the indole nitrogen or the amine of another.

-

π–π Stacking: The relocation of the bulky and flexible ethylamine side chain from the 3-position to the 5-position may alter the propensity for π–π stacking. With the side chain further from the pyrrole ring, the indole planes may be able to approach each other more closely, potentially allowing for stabilizing π–π interactions, a feature absent in the serotonin freebase structure.

-

Conformational Flexibility: Like serotonin, the ethylamine side chain's conformation will be a critical feature, governed by a balance of intramolecular steric effects and intermolecular packing forces.

Experimental Protocol for the Crystallization and Structure Determination of this compound

This section outlines a detailed, self-validating methodology for obtaining and analyzing single crystals of the title compound. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Synthesis and Purification

The initial synthesis of this compound must be executed with a focus on achieving high purity, as impurities are a primary inhibitor of successful crystallization. A common synthetic route involves the reduction of 2-(1H-indol-5-yl)acetonitrile.

Caption: Synthesis and purification workflow for this compound.

-

Causality: High-performance liquid chromatography (HPLC) or column chromatography is essential. Purity of >99% is the target, as even minor impurities can disrupt the formation of an ordered crystal lattice. Verification of purity and identity via NMR spectroscopy and mass spectrometry is a non-negotiable quality control checkpoint.

Crystallization Screening

A high-throughput screening approach is the most efficient method to explore a wide range of crystallization conditions.

-

Solvent Selection: Begin with a diverse set of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, and water). The goal is to find a solvent or solvent system in which the compound has moderate solubility.

-

Primary Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is a simple yet effective method for initial screening.

-

Vapor Diffusion (Hanging and Sitting Drop): This is the gold standard for protein crystallography but is equally powerful for small molecules. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. This controlled change in saturation is ideal for growing high-quality single crystals.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then further to 4°C. The decrease in solubility upon cooling can induce crystallization.

-

Caption: Iterative workflow for single-crystal growth.

-

Trustworthiness: Each screening plate should include controls. The process is iterative; initial "hits" (conditions producing any crystalline material) are followed by optimization screens where solvent ratios, temperature, and concentrations are systematically varied to improve crystal size and quality.

X-ray Diffraction Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

-

Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

Ab initio methods or direct methods are used to solve the phase problem and generate an initial electron density map.

-

A molecular model is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data until the model converges with the data.

-

Conclusion and Future Work

While the crystal structure of this compound remains to be elucidated, a robust framework exists for its determination. By leveraging the structural knowledge of its isomer, serotonin, and employing systematic crystallization and diffraction methodologies, the scientific community can readily fill this knowledge gap. The resulting structure will provide critical insights into the conformational landscape of 5-substituted tryptamines, aiding in the rational design of novel serotonergic ligands and advancing our understanding of the structure-property relationships in this vital class of molecules. This guide provides the necessary technical foundation and experimental blueprint to achieve that goal.

References

-

Fábián, L., & Kálmán, A. (2022). Crystal structure of serotonin. IUCrData, 7(3). Available at: [Link]

-

Perrine, D. M. (2022). Crystal structure of serotonin. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 267–270. Available at: [Link]

-

ResearchGate. (2022). (PDF) Crystal structure of serotonin. Available at: [Link]

-

Wikipedia. (n.d.). Serotonin. Retrieved January 11, 2026, from [Link]

-

IUCr Journals. (2022). Crystal structure of serotonin. Available at: [Link]

-

PubMed. (2020). Structure and Morphology of Indole Analogue Crystals. Available at: [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals | ACS Omega. Available at: [Link]

Sources

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure of serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Morphology of Indole Analogue Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Modeling of 2-(1H-Indol-5-yl)ethanamine Receptor Binding

Abstract

This technical guide provides a comprehensive, field-proven workflow for modeling the receptor binding of 2-(1H-Indol-5-yl)ethanamine, a tryptamine isomer, and its derivatives. Targeting researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causal reasoning behind critical methodological choices. We will detail a self-validating protocol encompassing receptor and ligand preparation, molecular docking, all-atom molecular dynamics (MD) simulations, binding free energy calculations, and pharmacophore modeling. The objective is to equip researchers with a robust computational strategy to accurately predict binding affinities, elucidate interaction mechanisms, and guide the rational design of novel ligands targeting G protein-coupled receptors (GPCRs), particularly the serotonin receptor family.

Introduction: The Rationale for a Computational Approach

This compound belongs to the tryptamine family, a class of compounds renowned for their diverse biological activities, primarily as neurotransmitters and neuromodulators.[1] Many tryptamine derivatives are potent ligands for serotonin (5-HT) receptors, which are implicated in a vast array of neurological processes and are the targets for numerous pharmaceuticals.[2][3] Understanding the precise molecular interactions that govern the binding of a specific ligand to its receptor is paramount for developing novel therapeutics with improved efficacy and selectivity.

In silico modeling has become an indispensable tool in modern drug discovery.[1] It provides a cost-effective and rapid means to investigate molecular recognition events at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.[4] By simulating the dynamic interplay between a ligand and its receptor, we can predict binding poses, estimate binding affinities, and identify key residues that drive the interaction. This knowledge is crucial for structure-activity relationship (SAR) studies and the rational design of next-generation drug candidates.[5]

This guide presents a holistic and validated workflow, emphasizing not just the "how" but the "why" of each computational step.

Part 1: Foundational Principles and Strategic Planning

The Targets: Serotonin Receptors as Model GPCRs

The primary putative targets for tryptamine derivatives are the G protein-coupled receptors (GPCRs), specifically the serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[3][6] GPCRs are integral membrane proteins that play a critical role in cellular signaling and are major targets for pharmaceuticals.[4][7] Their structure, characterized by seven transmembrane (7TM) helices, forms a complex binding pocket that is highly dynamic and sensitive to ligand binding.[4][7]

The high sequence homology among 5-HT receptor subtypes presents a significant challenge for designing selective drugs.[2][8] Computational models, therefore, must be precise enough to distinguish the subtle structural and energetic differences that confer subtype selectivity.

The In Silico Toolkit: A Multi-Modal Strategy

No single computational method can capture the full complexity of ligand-receptor binding. Our strategy employs a synergistic combination of techniques:

-

Molecular Docking: A computational method used to predict the preferred orientation of a ligand when bound to a receptor.[9] It is excellent for rapidly screening large numbers of compounds and generating initial binding hypotheses. However, it treats the receptor as largely rigid and uses simplified scoring functions, necessitating further refinement.

-

Molecular Dynamics (MD) Simulation: This technique simulates the time-dependent behavior of a molecular system, providing a detailed view of the conformational dynamics of the protein-ligand complex in a realistic environment (i.e., solvated and embedded in a lipid bilayer).[10][11] MD is essential for validating docking poses, assessing the stability of interactions, and understanding the role of protein flexibility and water molecules.[10][12]

-

Binding Free Energy Calculations (MM/PBSA & MM/GBSA): These "end-point" methods are used to estimate the free energy of binding from MD simulation snapshots.[13][14][15] They offer a balance between computational cost and accuracy, providing a more reliable ranking of ligands than docking scores alone.[16][17]

-

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[18][19][20] It can be derived from a ligand-receptor complex (structure-based) or a set of active molecules (ligand-based) and is a powerful tool for virtual screening and scaffold hopping.[18][21]

Part 2: The Validated In Silico Workflow

This section details the step-by-step experimental protocols. The causality behind each choice is critical: we are not just processing files, but building a scientifically sound model of a biological system.

Workflow Overview Diagram

Caption: High-level overview of the integrated in silico drug discovery workflow.

Protocol 2.1: Receptor Structure Preparation

Objective: To prepare a high-quality, physiologically relevant receptor structure for docking and simulation.

Causality: The initial PDB structure is a static, raw experimental model. It often contains non-essential molecules (water, ions, co-factors), may lack hydrogen atoms, and can have missing loops or side chains.[22][23] Failure to properly clean, complete, and protonate the structure will introduce significant artifacts into all subsequent calculations.

Step-by-Step Methodology:

-

Selection: Obtain a high-resolution X-ray crystal structure of the target receptor (e.g., a human serotonin receptor) from the Protein Data Bank (PDB). Prioritize structures complexed with a ligand similar to tryptamine.

-

Cleaning:

-

Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).

-

Remove all non-essential components: water molecules, ions, co-crystallized ligands, and any protein chains not part of the functional monomer/dimer.[22][23] Expertise Insight: Retain structurally important water molecules known to mediate ligand binding if supported by literature.

-

-

Repair and Protonation:

-

Use tools like MODELLER or the SWISS-MODEL server to reconstruct any missing loops or side chains in the protein sequence.[24]

-

Add hydrogen atoms. This is a critical step, as hydrogen bonding is a primary driver of ligand binding.

-

Determine the correct protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (e.g., 7.4). This is crucial for accurately modeling electrostatic interactions.

-

-

Minimization: Perform a brief, constrained energy minimization of the structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be restrained to preserve the experimental conformation.

Protocol 2.2: Ligand Preparation

Objective: To generate a low-energy, correctly parameterized 3D structure of this compound.

Causality: The ligand's 3D conformation, charge distribution, and bond parameters (the force field) directly dictate its interaction with the receptor. An incorrect starting conformation or poor parameterization will lead to inaccurate binding predictions.

Step-by-Step Methodology:

-

Structure Generation:

-

Protonation and Energy Minimization:

-

Assign the correct protonation state at physiological pH. For tryptamines, the ethylamine side chain will be protonated.

-

Perform a geometry optimization (energy minimization) using a quantum mechanics (e.g., DFT) or a robust molecular mechanics force field (e.g., GAFF) to obtain a low-energy conformation.

-

-

Force Field Parameterization:

-

This is the most critical step for MD simulations. The standard protein force fields do not contain parameters for most drug-like molecules.

-

Generate topology and parameter files for the ligand using a server like CGenFF (for CHARMM force fields) or antechamber (for AMBER force fields).[27][28] This process assigns partial charges and defines all bond, angle, and dihedral parameters necessary for the simulation.

-

Protocol 2.3: Molecular Docking

Objective: To predict the most likely binding pose(s) of the ligand within the receptor's active site.

Causality: Docking serves as the starting point for more rigorous simulations. By rapidly sampling many possible orientations, it identifies plausible interaction modes that can then be tested for stability using MD.

Step-by-Step Methodology:

-

Binding Site Definition: Define the search space (the "docking box") for the algorithm. This is typically centered on the location of a co-crystallized ligand or a site predicted by pocket-finding algorithms. The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.

-

Execution:

-

Use a well-validated docking program such as AutoDock Vina or Glide.[29][30][31]

-

Configure the program to generate multiple binding poses (e.g., 10-20).

-

The exhaustiveness parameter in Vina controls the thoroughness of the search; higher values increase computational time but may yield a more accurate result.

-

-

Pose Analysis and Selection:

-

Analyze the top-scoring poses. The primary metric is the docking score (an estimate of binding affinity, e.g., in kcal/mol).

-

Visually inspect the poses to ensure they are chemically reasonable. Look for key interactions known to be important for tryptamine binding, such as the ionic interaction between the ligand's protonated amine and a conserved aspartate residue in the receptor (e.g., D3.32 in many aminergic GPCRs).[8]

-

Select the highest-scoring pose that exhibits these expected interactions for the next stage: MD simulation.

-

Protocol 2.4: All-Atom Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the docked pose and analyze the dynamics of the ligand-receptor complex in a simulated physiological environment.

Causality: Biological macromolecules are not static; they are dynamic entities. MD simulations provide insight into the conformational changes and fluctuations that occur upon ligand binding, offering a more realistic and accurate picture than a static docked model.[4][10]

Caption: The sequential stages of a typical MD simulation workflow.

Step-by-Step Methodology (using GROMACS as an example): [27][28][32][33]

-

System Building:

-

Merge the prepared receptor and the selected ligand pose into a single complex structure file.

-

Place the complex in a simulation box (e.g., cubic or dodecahedron).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and achieve a physiological salt concentration (~0.15 M).[2]

-

-

Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex, water, and ions.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Pressure): Continue the simulation at the target temperature and a constant pressure (1 bar). This allows the system density to relax to the correct value. The position restraints on the protein are gradually released.

-

-

Production MD: Run the simulation for a significant period (e.g., 100-500 nanoseconds) without any restraints. This is the data collection phase. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 picoseconds).

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium and the ligand is stably bound.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Analyze hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and receptor throughout the simulation to quantify interaction stability.

-

Protocol 2.5: Binding Free Energy Calculation

Objective: To obtain a more accurate estimate of the binding affinity.

Causality: MM/PBSA and MM/GBSA methods average the interaction energies over multiple conformations from the MD trajectory and incorporate continuum solvent models, providing a more theoretically sound estimation of binding free energy than docking scores.[14][15][16]

Step-by-Step Methodology:

-

Snapshot Extraction: Extract a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

-

Molecular Mechanics Energy (

): The internal energy, van der Waals forces, and electrostatic interactions in the gas phase. -

Solvation Free Energy (

): This is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (typically estimated from the solvent-accessible surface area, SASA).

-

-

Binding Free Energy: The final binding free energy (

) is calculated by combining these terms. While computationally expensive, this method can effectively rank a series of related compounds.[13]

Part 3: Validation, Interpretation, and Application

The Self-Validating System: Ensuring Trustworthiness

A computational model is only useful if it is predictive. Every protocol must include steps for self-validation.

Protocol Validation Techniques:

-

Re-docking: The most fundamental validation test.[34][35] If a crystal structure with a bound ligand is available, extract the ligand and dock it back into the receptor. The protocol is considered valid if it can reproduce the experimental pose with an RMSD of less than 2.0 Å.[36]

-

Enrichment Studies: If known active and inactive compounds (decoys) are available for the target, a good docking protocol should be able to distinguish between them, ranking the active compounds significantly higher than the decoys.[34][36]

-

Correlation with Experimental Data: The ultimate validation is to compare the calculated binding free energies for a series of tryptamine analogs against their experimentally determined binding affinities (e.g., Ki or IC50 values). A strong correlation (high R²) indicates that the model has predictive power.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example Docking and Binding Energy Summary

| Ligand Derivative | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/GBSA, kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | -45.2 ± 3.1 | Asp110, Ser150, Phe340 |

| 5-Methoxy Derivative | -9.2 | -51.7 ± 2.8 | Asp110, Ser150, Trp336 |

| 5-Hydroxy Derivative | -8.9 | -48.9 ± 3.5 | Asp110, Ser150, Ser154 |

Application: Pharmacophore-Guided Discovery

The stable binding pose identified through docking and MD can be used to generate a structure-based pharmacophore model.

Caption: Workflow for generating and applying a structure-based pharmacophore model.

This model, representing the ideal spatial arrangement of chemical features for binding, can then be used as a 3D query to rapidly screen large chemical databases for novel, structurally diverse compounds with the potential to bind to the target receptor.[18][19]

Conclusion

The in silico workflow detailed in this guide provides a robust, multi-faceted, and self-validating approach to studying the receptor binding of this compound and its analogs. By integrating molecular docking, molecular dynamics, and free energy calculations, researchers can move beyond static pictures to a dynamic understanding of molecular recognition. This approach not only elucidates the mechanisms of binding for known compounds but also provides a powerful predictive engine to guide the design and discovery of new, more effective therapeutics targeting the serotonergic system and other GPCRs.

References

-

Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. PMC - PubMed Central. [Link]

-

GPCR-Tailored Pharmacophore Pattern Recognition of Small Molecular Ligands. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. PLOS Computational Biology. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

-

GROMACS Tutorials. GROMACS. [Link]

-

Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC. [Link]

-

Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor. PubMed Central. [Link]

-

Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

in silico pharmacokinetic profiling of tryptamine derivatives by swissadme and admetsar. SciSpace. [Link]

-

IN SILICO PHARMACOKINETIC PROFILING OF TRYPTAMINE DERIVATIVES BY SWISSADME AND ADMETSAR. Hamdard Journal of Pharmacy. [Link]

-

Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. ResearchGate. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews - ACS Publications. [Link]

-

Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul, Ph.D.. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

-

Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. NIH. [Link]

-

How can I validate docking result without a co-crystallized ligand?. ResearchGate. [Link]

-

Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. SciSpace. [Link]

-

Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy. [Link]

-

Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. PubMed. [Link]

-

In silico, synthesis and anticancer evaluation of benzamide tryptamine derivatives as novel eEF2K inhibitors. PubMed. [Link]

-

How does one prepare proteins for molecular docking?. Quora. [Link]

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]

-

What are the best ways to validate a docking result?. ResearchGate. [Link]

-

Computational Studies of GPCR-Ligand Interactions: Molecular Dynamics and Ligand Design. ResearchGate. [Link]

-

Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. Semantic Scholar. [Link]

-

Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PMC - PubMed Central. [Link]

-

How to prepare structures for HADDOCK?. Bonvin Lab. [Link]

-

Ligand binding modes detected through docking. a SERT-5HT A binding... ResearchGate. [Link]

-

Interaction of Psychedelic Tryptamine Derivatives with a Lipid Bilayer. ResearchGate. [Link]

-

IN SILICO PHARMACOKINETIC PROFILING OF TRYPTAMINE DERIVATIVES BY SWISSADME AND ADMETSAR: 23-HJPV2(2)-2022 Short Communication. ResearchGate. [Link]

-

How to validate the molecular docking results ?. ResearchGate. [Link]

-

Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. PubMed Central. [Link]

-

AutoDock Vina Documentation. AutoDock Vina. [Link]

-

Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. [Link]

-

AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]

-

Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

-

Molecular docking proteins preparation. ResearchGate. [Link]

-

Tutorial – AutoDock Vina. Scripps Research. [Link]

-

Open source structure preparation package for small molecule virtual screening #RDKit #OSS #Cheminformatics. Is life worth living?. [Link]

-

How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. YouTube. [Link]

-

How to prepare a molecule for RDKit. Oxford Protein Informatics Group. [Link]

-

Session 4: Introduction to in silico docking. BioExcel. [Link]

-

How could I prepare a large amount of molecules for chemoinformatics analysis or molecular docking?. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico, synthesis and anticancer evaluation of benzamide tryptamine derivatives as novel eEF2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abap.co.in [abap.co.in]

- 10. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 11. Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. peng-lab.org [peng-lab.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development (2022) | Heike Bauer | 12 Citations [scispace.com]

- 22. quora.com [quora.com]

- 23. researchgate.net [researchgate.net]

- 24. How to prepare structures for HADDOCK? – Bonvin Lab [bonvinlab.org]

- 25. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 26. researchgate.net [researchgate.net]

- 27. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 28. bioinformaticsreview.com [bioinformaticsreview.com]

- 29. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 30. youtube.com [youtube.com]

- 31. m.youtube.com [m.youtube.com]

- 32. GROMACS Tutorials [mdtutorials.com]

- 33. Protein-Ligand Complex [mdtutorials.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Indoleamines: A Technical Guide to the Discovery, Synthesis, and Neurotransmission of Serotonin and Melatonin

Abstract: This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physiological roles of the principal indole-based neurotransmitters, serotonin and melatonin. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of these critical signaling molecules. The guide traces the historical milestones that led to their identification, details their common biosynthetic origin from tryptophan, and elucidates their distinct metabolic pathways and receptor-mediated actions. Furthermore, it explores the evolution of analytical techniques for their detection and quantification, providing insights into the experimental choices that have shaped our current understanding.

A Tale of Two Indoles: The Historical Unraveling of Serotonin and Melatonin

The journey to understanding indole-based neurotransmitters began not in the brain, but in the gut and the blood. The story of serotonin, in particular, is one of convergent discoveries from different fields of physiology.

The "Enteramine" of the Gut: Vittorio Erspamer's Early Observations

In the 1930s, Italian pharmacologist Vittorio Erspamer was investigating extracts from enterochromaffin cells of the gastrointestinal tract.[1][2][3] He discovered a substance that caused strong contractions of smooth muscle.[4][5] He named this unknown amine "enteramine."[1][2][3] Erspamer's meticulous work demonstrated that this substance was distinct from adrenaline and other known signaling molecules of the time.[4]

The "Serotonin" of the Blood: Irvine Page and the Vasoconstrictor

Meanwhile, across the Atlantic in the 1940s, a team at the Cleveland Clinic led by Irvine Page was searching for the cause of high blood pressure.[1][6] They identified a substance released from blood platelets during clotting that caused blood vessels to constrict.[7][8] They named this "tonic" substance from "serum" serotonin .[1][7]

In 1952, it was confirmed that Erspamer's "enteramine" and Page's "serotonin" were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[1][3][4] This discovery unified two distinct lines of physiological research and set the stage for understanding the widespread roles of this indoleamine.

The "Hormone of Darkness": Aaron Lerner and the Discovery of Melatonin

The story of melatonin begins with the pineal gland, a small endocrine organ deep within the brain. In 1958, dermatologist Aaron Lerner and his colleagues at Yale University isolated a substance from bovine pineal glands that could lighten frog skin.[9][10][11][12][13] They named this compound melatonin .[9][12] Lerner's team was initially investigating its potential for treating skin pigmentation disorders.[13] However, subsequent research, notably by Julius Axelrod, revealed its true role as a key regulator of the body's circadian rhythms, earning it the moniker "the hormone of darkness."[14]

The Common Root: Tryptophan Metabolism and the Synthesis of Indoleamines

Both serotonin and melatonin share a common biosynthetic precursor: the essential amino acid L-tryptophan.[7][15][16][17] The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan, but the subsequent enzymatic steps diverge to produce these two distinct signaling molecules.

The Serotonergic Pathway: From Tryptophan to 5-HT

The synthesis of serotonin is a two-step enzymatic process:

-

Hydroxylation: L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH) .[16][17] This is the rate-limiting step in serotonin synthesis.[16] TPH exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut, and TPH2, which is specific to the central nervous system.[17]

-

Decarboxylation: 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC) .[7]

The majority of the body's serotonin (around 90%) is synthesized in the enterochromaffin cells of the gastrointestinal tract, where it regulates intestinal movements.[15][18] A smaller, but critically important, amount is produced in the raphe nuclei of the brainstem, from where it is distributed throughout the central nervous system to modulate mood, appetite, and sleep.[15]

The Melatonergic Pathway: A Nocturnal Conversion

Melatonin synthesis occurs primarily in the pineal gland and is tightly regulated by the light-dark cycle.[9][19] The synthesis of melatonin from serotonin involves two additional enzymatic steps:

-

N-acetylation: Serotonin is converted to N-acetylserotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT) .[19][20] The activity of this enzyme is dramatically increased in the dark.[19]

-

O-methylation: N-acetylserotonin is then converted to melatonin by the enzyme acetylserotonin O-methyltransferase (ASMT) .[20]

This light-dependent synthesis ensures that melatonin levels are high at night and low during the day, providing a crucial signal for the body's internal clock.[19][21][22]

The Kynurenine Pathway: A Competing Route for Tryptophan

It is important to note that the synthesis of serotonin and melatonin is not the only fate of tryptophan. A significant portion of tryptophan is metabolized through the kynurenine pathway, a process initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) .[23][24] This pathway is particularly active during inflammatory conditions and can divert tryptophan away from serotonin and melatonin production, a phenomenon with significant implications for mood and sleep regulation in various disease states.[25][26]

Signaling and Metabolism: The Life Cycle of Indole-Based Neurotransmitters

Once synthesized, serotonin and melatonin exert their effects through specific receptors and are subsequently metabolized and cleared from the body.

Serotonin: A Multifaceted Modulator

Serotonin's actions are mediated by a large and diverse family of receptors, currently classified into seven main families (5-HT1 to 5-HT7), most of which are G-protein coupled receptors.[27] This receptor diversity underlies the wide range of physiological processes regulated by serotonin, including mood, anxiety, sleep, appetite, and cognition.[17][28]

The action of serotonin in the synaptic cleft is terminated primarily through reuptake into the presynaptic neuron by the serotonin transporter (SERT) .[7][15] This transporter is the primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[15] Once back in the presynaptic neuron, serotonin is either repackaged into vesicles or metabolized by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[15][16]

Melatonin: The Circadian Signal

Melatonin primarily signals through two high-affinity G-protein coupled receptors, MT1 (MTNR1A) and MT2 (MTNR1B) , which are found in the suprachiasmatic nucleus (the brain's master clock), as well as in various peripheral tissues.[29] Activation of these receptors by melatonin synchronizes the body's circadian rhythms.[29] Melatonin is metabolized primarily in the liver, where it is hydroxylated and then conjugated for excretion.

Visualizing the Pathways

To better understand the relationships between these molecules and their synthesis, the following diagrams are provided.

Caption: Biosynthetic pathways of indoleamines from L-tryptophan.

Caption: Lifecycle of serotonin at the synapse.

Methodologies for Indoleamine Research: A Technical Perspective

The study of indole-based neurotransmitters has been propelled by advancements in analytical techniques that allow for their sensitive and selective detection in complex biological matrices.[30][31][32]

Early Bioassays and Spectrofluorometry

Initial studies, like those of Erspamer, relied on bioassays, such as observing the contraction of isolated smooth muscle tissue, to detect the presence of "enteramine."[1][4] Later, the intrinsic fluorescence of indole compounds allowed for their quantification using spectrofluorometry.

Chromatography and Mass Spectrometry: The Modern Gold Standard

The development of high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection provided a significant leap in sensitivity and specificity for measuring serotonin, melatonin, and their metabolites.[31] Today, the combination of liquid chromatography with mass spectrometry (LC-MS) is considered the "gold standard" for the accurate quantification of these neurotransmitters in biological samples, offering unparalleled sensitivity and selectivity.[32]

In Vivo Monitoring Techniques

To study the dynamic release of neurotransmitters in the living brain, techniques such as microdialysis have been instrumental.[30][31] Microdialysis allows for the sampling of the extracellular fluid in specific brain regions, providing valuable insights into the real-time fluctuations of serotonin and other neurochemicals.[32] More recently, electrochemical sensors are being developed for the in vivo detection of neurotransmitters with high temporal and spatial resolution.[33]

Experimental Protocol: Quantification of Serotonin and Melatonin in Brain Tissue by LC-MS/MS

This protocol provides a generalized workflow for the extraction and quantification of serotonin and melatonin from rodent brain tissue.

1. Tissue Homogenization: a. Rapidly dissect the brain region of interest on ice. b. Weigh the tissue and homogenize in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard). c. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

2. Solid-Phase Extraction (SPE) for Sample Clean-up: a. Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water. b. Load the supernatant from the tissue homogenate onto the cartridge. c. Wash the cartridge with a weak acidic solution to remove interfering substances. d. Elute the analytes with a basic methanolic solution. e. Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in the mobile phase. b. Inject an aliquot onto a reverse-phase C18 HPLC column. c. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol. d. Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Serotonin | 177.1 | 160.1 |

| Melatonin | 233.1 | 174.1 |

| Internal Standard | Varies | Varies |

Table 1: Example MRM transitions for serotonin and melatonin.

Conclusion and Future Directions

The discovery and elucidation of the roles of serotonin and melatonin represent a triumph of multidisciplinary scientific inquiry. From early physiological observations to modern neurochemical analysis, our understanding of these indole-based neurotransmitters has profoundly impacted our knowledge of brain function and has led to the development of numerous therapeutic agents.[28][34][35][36][37] Future research will undoubtedly focus on further unraveling the complexities of their signaling pathways, their interactions with other neurotransmitter systems, and the development of more targeted and effective therapies for a wide range of neurological and psychiatric disorders.

References

- Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC - PubMed Central. (n.d.).

- Review of recent advances in analytical techniques for the determination of neurotransmitters - PubMed. (2009, October 19).

- Serotonin - Wikipedia. (n.d.).

- Serotonin - Basic Neurochemistry - NCBI Bookshelf - NIH. (n.d.).

- Tryptophan metabolism and indoleamine 2,3-dioxygenase expression in coeliac disease. (n.d.).

- Recent Advances in Analytical Approaches to Determine Neurotransmitters in Biological Samples - Drug Targets and Therapeutics DTT. (2024, March 31).

- A Multifaceted Role of Tryptophan Metabolism and Indoleamine 2,3-Dioxygenase Activity in Aspergillus fumigatus–Host Interactions - Frontiers. (n.d.).

- Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders - Analytical Methods (RSC Publishing). (n.d.).

- Melatonin History - Chronobiology.com. (n.d.).

- Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets. (n.d.).

- Serotonin synthesis and metabolism. The majority of whole body... - ResearchGate. (n.d.).

- Tryptophan Metabolism in Obesity: The Indoleamine 2,3-Dioxygenase-1 Activity and Therapeutic Options - PubMed. (n.d.).

- Dr. Aaron Lerner, founding chair of the dermatology department discovered melatonin - Yale Bulletin and Calendar. (2007, February 16).

- Serotonin Synthesis & Metabolism - Sigma-Aldrich. (n.d.).

- Aaron B. Lerner - Wikipedia. (n.d.).

- Serotonin Biosynthesis - News-Medical.Net. (n.d.).

- Review of recent advances in analytical techniques for the determination of neurotransmitters - ResearchGate. (2025, August 6).

- Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human - PubMed. (n.d.).

- Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PubMed Central. (2023, March 15).

- [A word about Irvine Page] - PubMed. (n.d.).

- Melatonin synthesis and signaling. a Melatonin, generally described as... - ResearchGate. (n.d.).

- Aaron Lerner -- key scientist in discovery of melatonin - SFGATE. (2007, February 19).

- Indoleamine 2,3-dioxygenase - Wikipedia. (n.d.).

- Serotonin, and the Past and Future of LSD - Multidisciplinary Association for Psychedelic Studies – MAPS. (2013, April 1).

- Vittorio Erspamer - chemist | Italy On This Day. (2017, July 30).

- Melatonin Signaling - QIAGEN GeneGlobe. (n.d.).

- Biomedical Importance of Indoles - PMC - NIH. (n.d.).

- Enteric serotonergic neurones … finally! - PMC - PubMed Central - NIH. (n.d.).

- Serotonin: A Biography - Psychiatric Times. (2022, September 12).

- Serotonin discovery and stepwise disclosure of 5-HT receptor complexity over four decades. Part I. General background and discov - if-pan.krakow.pl. (n.d.).

- Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf - NIH. (2022, October 30).

- Julius Axelrod - Wikipedia. (n.d.).

- Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. (2022, January 12).

- The Discovery of Serotonin - Project MUSE. (n.d.).

- Biochemistry, Serotonin - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- 75 Years Later: Cleveland Clinic Recalls Researchers' Pivotal Role in Discovery of Serotonin. (2023, October 27).

- Indole derivatives as neuroprotectants - PubMed. (n.d.).

- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed. (n.d.).

- Serotonin - Irvine Heinly Page - Google Books. (n.d.).

- Mechanisms of circadian serotonin synthesis and release | Carnegie Science. (n.d.).

- Melatonin biosynthesis. Serotonin is converted to melatonin in the... - ResearchGate. (n.d.).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. (2024, October 9).

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. (n.d.).

- Melatonin Natural Health Products and Supplements: Presence of Serotonin and Significant Variability of Melatonin Content - PMC - NIH. (n.d.).

- Serotonin and melatonin biosynthesis - Reactome. (n.d.).

- All the brain's a stage for serotonin: the forgotten story of serotonin diffusion across cell membranes | Proceedings B | The Royal Society. (2022, November 2).

- Solitude and serotonin: juvenile isolation alters the covariation between social behavior and cFos expression by serotonergic neurons - Frontiers. (n.d.).

- Chronic isolation and serotonin: how social distancing can affect the brain - Helen M Collins. (2020, April 10).

Sources

- 1. maps.org [maps.org]

- 2. Enteric serotonergic neurones … finally! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. Vittorio Erspamer - chemist | Italy On This Day [italyonthisday.com]

- 5. if-pan.krakow.pl [if-pan.krakow.pl]

- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 7. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [A word about Irvine Page] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melatonin History – Chronobiology.com [chronobiology.com]

- 10. Yale Bulletin and Calendar [archives.news.yale.edu]

- 11. Aaron B. Lerner - Wikipedia [en.wikipedia.org]

- 12. Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sfgate.com [sfgate.com]

- 14. Julius Axelrod - Wikipedia [en.wikipedia.org]

- 15. Serotonin - Wikipedia [en.wikipedia.org]

- 16. 血清素合成及代谢 [sigmaaldrich.com]

- 17. news-medical.net [news-medical.net]

- 18. researchgate.net [researchgate.net]

- 19. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of circadian serotonin synthesis and release | Carnegie Science [carnegiescience.edu]

- 22. researchgate.net [researchgate.net]

- 23. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 25. Tryptophan metabolism and indoleamine 2,3-dioxygenase expression in coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tryptophan Metabolism in Obesity: The Indoleamine 2,3-Dioxygenase-1 Activity and Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. royalsocietypublishing.org [royalsocietypublishing.org]

- 28. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 30. Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Review of recent advances in analytical techniques for the determination of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Recent Advances in Analytical Approaches to Determine Neurotransmitters in Biological Samples [journal-dtt.org]

- 33. Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 34. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]